Cas no 390-04-5 (Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-)

Benzoic acid,2-(2-fluoro-4-methylbenzoyl)- structure
390-04-5 structure
Product Name:Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-
CAS No:390-04-5
MF:C5H8O
MW:84.1164216995239
CID:294304
PubChem ID:79346
Update Time:2025-04-19

Benzoic acid,2-(2-fluoro-4-methylbenzoyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(2-fluoro-4-methylbenzoyl)-
    • (2-fluorophenyl)(4-methylphenyl)methanone
    • (2-fluorophenyl)-(p-tolyl)-methanone
    • 2-(2-Fluor-4-methyl-benzoyl)-benzoesaeure
    • 2-(2-fluoro-4-methyl-benzoyl)-benzoic acid
    • 2-Fluor-4'-methyl-benzophenon
    • 2'-Fluor-4'-methyl-benzophenon-carbonsaeure-(2)
    • 2-fluoro-4'-methylbenzophenone
    • AGN-PC-000VPT
    • CTK1J2311
    • Methanone, (2-fluorophenyl)(4-methylphenyl)-
    • SureCN1630752
    • pent-4yn-1-ol
    • Pent-4-yn-1-ol
    • 4-pentynol
    • pent-1-yn-5-ol
    • NS00032867
    • NSC-5274
    • 390-04-5
    • SY007472
    • A851131
    • NSC5274
    • P0817
    • J-802147
    • 4-Pentyn-1-ol
    • 2PDG6ME2TL
    • 5-hydroxypentyne
    • F0001-1402
    • NSC 5274
    • AKOS001146172
    • CS-W011358
    • PB43009
    • FT-0619363
    • 4-Pentyne-1-ol
    • InChI=1/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H
    • UNII-2PDG6ME2TL
    • 4-pentin-1-ol
    • 5-hydroxy-1-pentyne
    • EN300-21738
    • 1-Pentyn-5-ol
    • 5390-04-5
    • MFCD00002974
    • EINECS 226-383-6
    • DTXSID70202175
    • A829818
    • 4-Pentyn-1-ol, 97%
    • AI3-37253
    • Inchi: 1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2
    • InChI Key: CRWVOXFUXPYTRK-UHFFFAOYSA-N
    • SMILES: OCCCC#C

Computed Properties

  • Exact Mass: 258.06923
  • Monoisotopic Mass: 258.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Boiling Point: 154.0 °C
  • PSA: 54.37
  • LogP: 0.39210
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